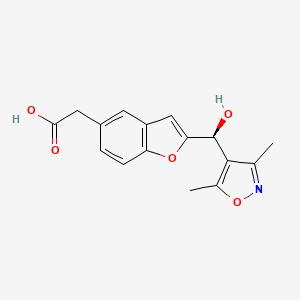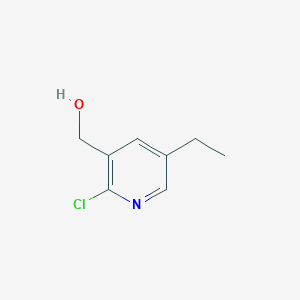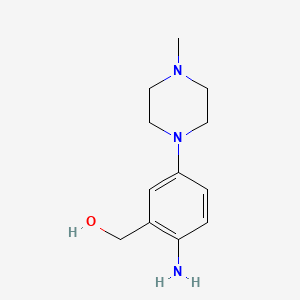
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol: is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol It is characterized by the presence of an amino group, a piperazine ring, and a phenyl group with a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol typically involves the reaction of 4-methylpiperazine with a suitable phenyl derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated phenyl compound under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo various substitution reactions, particularly at the amino and hydroxymethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the amino group can produce secondary or tertiary amines.
- Substitution reactions can introduce various functional groups at the amino or hydroxymethyl positions .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or as a lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol involves its interaction with specific molecular targets. The amino and piperazine groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)acrylamide: This compound shares a similar core structure but has an acrylamide group instead of a hydroxymethyl group.
(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)ethanol: Similar to the target compound but with an ethanol group instead of a methanol group.
Uniqueness: The presence of the hydroxymethyl group in (2-Amino-5-(4-methylpiperazin-1-yl)phenyl)methanol distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications .
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
[2-amino-5-(4-methylpiperazin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-2-3-12(13)10(8-11)9-16/h2-3,8,16H,4-7,9,13H2,1H3 |
Clé InChI |
JQRRAFRBXIITSU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=C(C=C2)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


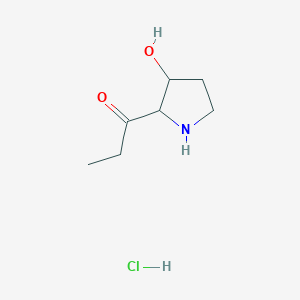
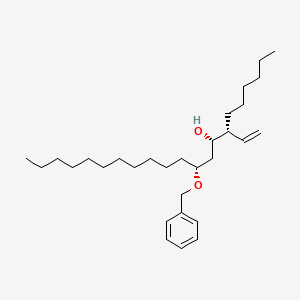
![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)

![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)
![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)


